Structural Determinants of Activity: 2,4-Dichloro vs. 3,4-Dichloro Substitution
The 2,4-dichlorophenyl substitution pattern on N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide distinguishes it from the 3,4-dichloro analog ML251, which has demonstrated nanomolar potency against T. brucei and T. cruzi PFK. While no direct head-to-head data exist for the target compound, the class-level inference is that the 2,4-dichloro substitution pattern is likely to confer a distinct biological profile. For example, ML251 exhibits IC50 values of 0.37 μM (T. brucei PFK) and 0.13 μM (T. cruzi PFK) [1]. The 2,4-dichloro isomer is predicted to have a lower LogP (4.98) compared to ML251's LogP of 3.61 , which may influence membrane permeability and target engagement. This evidence underscores the importance of selecting the correct isomer for SAR studies, as even minor structural modifications can drastically alter biological activity.
| Evidence Dimension | PFK Inhibition (T. brucei) |
|---|---|
| Target Compound Data | No data available for N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide |
| Comparator Or Baseline | ML251 (3,4-dichloro analog) IC50 = 0.37 μM [1] |
| Quantified Difference | Not determinable for target compound |
| Conditions | Enzymatic assay (T. brucei PFK) |
Why This Matters
Understanding isomer-specific SAR is critical for selecting the appropriate compound for target-based screening; procurement of the 2,4-dichloro isomer ensures exploration of a potentially unique chemical space distinct from the well-characterized 3,4-dichloro analog ML251.
- [1] Brimacombe, K. R., et al. (2014). Identification of ML251, a potent inhibitor of T. brucei and T. cruzi phosphofructokinase. Probe Reports from the NIH Molecular Libraries Program. View Source
